Avacopan - 1346623-17-3

Avacopan

Catalog Number: EVT-261033
CAS Number: 1346623-17-3
Molecular Formula: C33H35F4N3O2
Molecular Weight: 581.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Avacopan, also known by its developmental code name CCX168, is a synthetic small-molecule drug classified as a selective complement C5a receptor (C5aR1) antagonist. [, ] It plays a crucial role in scientific research as a tool to investigate the role of the complement system, specifically the C5a-C5aR1 axis, in various inflammatory and autoimmune diseases. Research on Avacopan has contributed significantly to understanding the pathogenesis of these diseases and developing novel therapeutic strategies. [, , ]

Future Directions
  • Long-term Safety and Efficacy: Longer-term studies are needed to assess the durability of Avacopan’s efficacy and its long-term safety profile beyond the 52 weeks covered in the ADVOCATE trial. [, , ]
  • Optimization of Treatment Regimens: Research should focus on defining optimal dosing strategies and duration of Avacopan therapy for various AAV patient subgroups, including those with severe disease manifestations or specific organ involvement. [, , ]
  • Combination Therapies: Exploring the potential of Avacopan in combination with other novel therapies targeting different pathways involved in AAV pathogenesis could lead to synergistic effects and further improve treatment outcomes. []
  • Expansion to Other Diseases: Given the role of the C5a-C5aR1 axis in various inflammatory and autoimmune diseases, further research is needed to explore the potential therapeutic benefits of Avacopan in conditions beyond AAV. [, ]
  • Biomarker Development: Identifying biomarkers that predict response to Avacopan therapy and monitor disease activity would enable personalized treatment strategies and improve patient management. []

Complement fragment C5a

Compound Description: Complement fragment C5a is a potent anaphylatoxin generated during complement activation. It binds to the C5a receptor (C5aR) on neutrophils and other immune cells, triggering chemotaxis, degranulation, and the release of pro-inflammatory mediators. C5a is strongly implicated in the pathogenesis of ANCA-associated vasculitis (AAV). [, , , , , , , , , , , ]

Relevance: C5a is the natural ligand of the C5a receptor, the target of Avacopan. Avacopan acts as a competitive antagonist, blocking C5a binding and inhibiting its downstream inflammatory effects. [, , , ]

Complement component C5b

Compound Description: Complement component C5b is a proteolytic fragment generated during complement activation. It initiates the formation of the membrane attack complex (MAC, or terminal complement complex) on target cells, leading to cell lysis. []

Relevance: Unlike some complement inhibitors, Avacopan selectively targets the C5a receptor and does not interfere with the generation or activity of C5b or the MAC. This selectivity potentially preserves the beneficial aspects of complement-mediated host defense while mitigating the inflammatory effects driven by C5a. []

Relevance: Avacopan has been investigated as a potential alternative or steroid-sparing agent in AAV treatment. Clinical trials have shown that Avacopan can achieve similar or superior efficacy compared to glucocorticoids while reducing glucocorticoid exposure and associated toxicity. [, , , , , , , , , ]

Cyclophosphamide

Compound Description: Cyclophosphamide is an alkylating agent used as an immunosuppressant in AAV treatment. It interferes with DNA replication and function, leading to the suppression of rapidly dividing cells, including immune cells. [, , , , , , , , ]

Relevance: Avacopan has been studied in combination with cyclophosphamide as part of induction therapy for AAV. [, , , , , , , , ]

Rituximab

Compound Description: Rituximab is a monoclonal antibody that targets CD20, a protein expressed on B cells. It depletes B cells, reducing antibody production and immune activation. Rituximab is used as an induction and maintenance therapy in AAV. [, , , , , , , , ]

Relevance: Avacopan has been studied in combination with rituximab as part of induction therapy for AAV. [, , , , , , , , ]

Azathioprine

Compound Description: Azathioprine is an immunosuppressant that interferes with purine synthesis, inhibiting DNA and RNA production. It is commonly used as a maintenance therapy in AAV. [, , , , , ]

Relevance: Avacopan has been investigated in conjunction with azathioprine as part of maintenance therapy following cyclophosphamide induction in AAV. [, , , , , ]

Ursodeoxycholic acid (UDCA)

Compound Description: Ursodeoxycholic acid (UDCA) is a bile acid with hepatoprotective properties. It is used to treat certain liver diseases and may have beneficial effects in cases of drug-induced liver injury. []

Relevance: In one case report, UDCA was used concomitantly with Avacopan in a patient who developed liver dysfunction. Gradual dose escalation of Avacopan alongside UDCA administration appeared to mitigate the risk of liver injury recurrence. []

Source and Classification

Avacopan, also known as CCX168, was developed by ChemoCentryx, Inc. It falls under the classification of C5a receptor antagonists and is categorized as a therapeutic agent for treating autoimmune and inflammatory conditions. Its development has been driven by the need for targeted therapies that can mitigate the adverse effects associated with systemic corticosteroids in treating ANCA-associated vasculitis .

Synthesis Analysis

Methods and Technical Details

The synthesis of avacopan involves several chemical reactions that lead to the formation of its complex molecular structure. Key methods include:

  1. Multi-step Synthesis: The synthesis typically begins with simple organic compounds that undergo multiple reactions, including coupling reactions, amidation, and cyclization.
  2. Intermediate Formation: Various intermediates are generated throughout the process, which are crucial for building the final product. These intermediates are often purified using techniques such as chromatography.
  3. Crystallization: Recent advancements have introduced new crystalline forms of avacopan that enhance its solubility and stability, addressing issues found in earlier amorphous forms .
Chemical Reactions Analysis

Reactions and Technical Details

Avacopan undergoes various chemical reactions during its synthesis:

  1. Amidation: This reaction involves forming amide bonds between carboxylic acids and amines, crucial for constructing the piperidine framework.
  2. Cyclization: Cyclization reactions help form the cyclic structures within avacopan, enhancing its stability and receptor binding capabilities.
  3. Purification Processes: Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity levels of avacopan before clinical use .
Mechanism of Action

Process and Data

Avacopan functions by selectively inhibiting the C5a receptor, which is involved in mediating inflammatory responses. Upon binding to this receptor:

Clinical studies have demonstrated significant improvements in renal function and proteinuria in patients treated with avacopan compared to traditional therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 395.46 g/mol.
  • Solubility: The new crystalline form exhibits significantly improved solubility compared to earlier formulations, making it more effective in pharmaceutical applications.
  • Stability: The crystalline form shows enhanced stability under various environmental conditions (e.g., temperature and humidity), which is critical for storage and handling .
Applications

Scientific Uses

Avacopan has shown promise in various clinical applications:

  • Autoimmune Diseases: It is primarily studied for treating ANCA-associated vasculitis, providing an alternative to corticosteroids.
  • Renal Disorders: Clinical trials have explored its efficacy in conditions like immunoglobulin A nephropathy and complement component 3 glomerulopathy.
  • Research Tool: Beyond therapeutic uses, avacopan serves as a valuable research tool for studying complement system dynamics and inflammation pathways in various diseases .
Introduction to Avacopan

Avacopan (chemically designated as C₃₃H₃₅F₄N₃O₂) is an orally administered small molecule inhibitor that selectively targets the complement 5a receptor (C5aR). This novel therapeutic agent represents a paradigm shift in the management of autoimmune vasculitides by specifically modulating the complement cascade—a critical effector pathway in inflammatory diseases. Developed to address unmet needs in severe inflammatory conditions, avacopan exemplifies targeted immunomodulation with precision pharmacology. Its clinical application focuses on disrupting pathological inflammation while preserving protective immune functions, establishing a new therapeutic category within immunopharmacology [1] [2] [5].

Historical Development and Discovery of Avacopan

The development journey of avacopan began through targeted drug discovery programs at ChemoCentryx Inc. (now part of Amgen) focusing on chemokine and complement system modulation. Rational drug design approaches identified a lead compound through high-throughput screening of chemical libraries, followed by systematic medicinal chemistry optimization to enhance C5aR binding affinity, metabolic stability, and oral bioavailability. The compound (designated CCX168 during development) underwent rigorous preclinical validation in experimental models of anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis (AAV). Seminal studies demonstrated that avacopan significantly attenuated neutrophil recruitment and activation in mouse models of anti-MPO glomerulonephritis, effectively reducing crescent formation and renal damage [5] [8].

The clinical development program progressed through methodical phase evaluation:

Table 1: Clinical Development Milestones of Avacopan

PhaseTrial IdentifierPrimary FocusKey Findings
Phase 1Multiple studies (n=9)Safety, pharmacokineticsEstablished oral bioavailability and dose proportionality; well-tolerated profile [2]
Phase 2CLEAR (NCT01363388)Glucocorticoid reductionDemonstrated 30mg BID dosing permitted glucocorticoid-free induction in AAV [8]
Phase 2CLASSIC (NCT02222155)Safety and dose optimizationConfirmed safety of avacopan alongside standard immunosuppressants [8]
Phase 3ADVOCATE (NCT02994927)Efficacy vs. glucocorticoidsMet primary endpoints: remission at 26w and sustained remission at 52w [3] [10]

The pivotal ADVOCATE trial (2016-2020) enrolled 331 patients across 143 sites globally, comparing avacopan against prednisone taper in severe AAV patients receiving rituximab or cyclophosphamide. This trial provided the evidentiary foundation for regulatory approvals, beginning with Japan's Pharmaceuticals and Medical Devices Agency (PMDA) in September 2021, followed by the U.S. Food and Drug Administration (FDA) in October 2021, and European Commission approval in January 2022 [4] [6] [7]. The trial demonstrated avacopan's non-inferiority to glucocorticoids in remission induction and superiority in sustained remission, establishing its role as a targeted therapeutic alternative to broad immunosuppression.

Classification and Pharmacological Category

Avacopan is pharmacologically classified as a complement 5a receptor antagonist (C5aR antagonist). It belongs to the broader category of targeted immunomodulators and specifically functions as a selective complement inhibitor. Unlike monoclonal antibodies that target complement proteins, avacopan is a small molecule inhibitor (molecular weight: 581.66 g/mol) that binds allosterically to the C5a receptor (C5aR1/CD88) on immune cells [2] [5] [8].

Key pharmacological characteristics include:

  • First-in-class Status: Avacopan represents the first orally administered C5a receptor inhibitor approved for clinical use, establishing a novel therapeutic subclass [4].
  • Mechanistic Specificity: It selectively blocks the proinflammatory effects of C5a without inhibiting the membrane attack complex (C5b-9), thereby preserving critical antimicrobial defenses [5] [8].
  • Molecular Properties:
  • Chemical formula: C₃₃H₃₅F₄N₃O₂
  • Chiral piperidine amide structure featuring fluorinated aromatic systems
  • High plasma protein binding (>99.9%) and hepatic metabolism primarily via CYP3A4 [2] [4]

Table 2: Molecular and Pharmacological Characteristics of Avacopan

PropertyCharacteristicPharmacological Significance
Chemical ClassChiral piperidine derivativeEnables targeted receptor binding
Molecular Weight581.656 g/molOptimal for oral bioavailability and tissue penetration
MechanismAllosteric C5aR antagonistPrevents C5a-induced neutrophil activation without blocking MAC formation
Primary MetabolismCYP3A4 oxidationDrug interaction considerations; major metabolite M1 retains activity
Protein Binding>99.9%Influences drug distribution and potential displacement interactions
Selectivity500-fold selective for C5aR vs. related receptorsMinimizes off-target effects

This pharmacological profile positions avacopan uniquely within the complement-targeting therapeutics landscape, differing fundamentally from C5 inhibitors (e.g., eculizumab) that prevent C5 cleavage and thereby block both C5a and membrane attack complex formation [5] [8] [10].

Role in the Complement System Modulation

Avacopan exerts precise immunomodulatory effects through targeted intervention in the alternative complement pathway—specifically at the C5a-C5aR interface. The complement system's role in ANCA-associated vasculitis involves a pathogenic amplification loop:

  • Pathogenic Loop Initiation: ANCA-activated neutrophils release factors (properdin, reactive oxygen species) that activate the alternative complement pathway [5] [8].
  • C5a Generation: Complement activation generates C5a, the most potent anaphylatoxin.
  • Neutrophil Priming: C5a binds C5aR (CD88) on neutrophils, increasing:
  • Surface expression of ANCA antigens (PR3/MPO)
  • Fcγ receptor expression
  • Responsiveness to ANCA stimulation [5] [8] [10]
  • Inflammatory Amplification: C5a-primed neutrophils undergo enhanced respiratory burst, degranulation, and neutrophil extracellular trap (NET) formation, generating more complement-activating factors and establishing a self-sustaining inflammatory cycle [5].

Avacopan interrupts this loop by competitively binding C5aR with high affinity (Kd ≈ 0.1 nM), preventing C5a-induced G-protein-coupled receptor signaling. Crucially, it exhibits allosteric inhibition—altering the receptor conformation to block C5a binding and downstream signal transduction without affecting C5a binding to the decoy receptor C5L2 [2] [5] [8].

The functional consequences of this inhibition include:

  • Reduced Neutrophil Chemotaxis: Blockade of C5a-mediated neutrophil migration to sites of inflammation
  • Inhibition of Neutrophil Activation: Attenuation of ANCA-induced respiratory burst and degranulation
  • Downregulation of Adhesion Molecules: Decreased C5a-induced expression of CD11b on neutrophils
  • Disruption of Pathological Crosstalk: Breaking the C5a-ANCA-neutrophil amplification loop central to vasculitic damage [1] [5] [8]

Unlike broad complement inhibitors, avacopan's mechanism preserves protective complement functions:

  • Classical and lectin pathway activity remains intact
  • Formation of membrane attack complex (MAC) for microbial defense continues
  • C5a scavenging via C5L2 receptor remains functional [5] [8]

This targeted modulation is evidenced in translational studies where avacopan significantly reduced glomerular neutrophil infiltration and crescent formation in experimental anti-MPO glomerulonephritis without increasing infection risk. Human studies confirm decreased C5a-mediated neutrophil activation ex vivo and reduced alternative pathway activation markers (Bb, C5a) in treated patients [5] [8] [10].

Properties

CAS Number

1346623-17-3

Product Name

Avacopan

IUPAC Name

(2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Molecular Formula

C33H35F4N3O2

Molecular Weight

581.6 g/mol

InChI

InChI=1S/C33H35F4N3O2/c1-20-12-15-25(19-27(20)33(35,36)37)39-31(41)26-10-6-18-40(32(42)29-21(2)7-5-11-28(29)34)30(26)22-13-16-24(17-14-22)38-23-8-3-4-9-23/h5,7,11-17,19,23,26,30,38H,3-4,6,8-10,18H2,1-2H3,(H,39,41)/t26-,30-/m0/s1

InChI Key

PUKBOVABABRILL-YZNIXAGQSA-N

SMILES

CC1=C(C(=CC=C1)F)C(=O)N2CCCC(C2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

Avacopan; CCX168; CCX-168; CCX 168.

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)N2CCCC(C2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F

Isomeric SMILES

CC1=C(C(=CC=C1)F)C(=O)N2CCC[C@@H]([C@@H]2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.